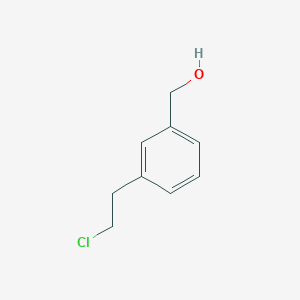

(3-(2-Chloroethyl)phenyl)methanol

CAS No.:

Cat. No.: VC15996529

Molecular Formula: C9H11ClO

Molecular Weight: 170.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11ClO |

|---|---|

| Molecular Weight | 170.63 g/mol |

| IUPAC Name | [3-(2-chloroethyl)phenyl]methanol |

| Standard InChI | InChI=1S/C9H11ClO/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6,11H,4-5,7H2 |

| Standard InChI Key | LCEVGGUGULLZEV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)CO)CCCl |

Introduction

Chemical Identity and Structural Features

(3-(2-Chloroethyl)phenyl)methanol (CAS 73004-96-3) belongs to the class of substituted benzyl alcohols, with the molecular formula C₉H₁₁ClO and a molar mass of 170.64 g/mol . Its structure comprises a phenyl ring with two functional groups: a hydroxymethyl (-CH₂OH) and a 2-chloroethyl (-CH₂CH₂Cl) substituent at the 1- and 3-positions, respectively. The IUPAC name, 3-(2-chloroethyl)benzyl alcohol, reflects this arrangement .

Key identifiers include:

The chloroethyl group introduces electron-withdrawing effects, influencing the compound’s reactivity in nucleophilic substitutions, while the hydroxymethyl group enables esterification or oxidation reactions .

Synthesis and Manufacturing Approaches

Catalytic Reduction Pathways

Physicochemical Properties

Available data from scattered sources reveal:

| Property | Value | Source |

|---|---|---|

| Density | 1.283 g/cm³ (estimated) | |

| Boiling Point | 47.8°C at 760 mmHg | |

| Vapor Pressure | 331 mmHg at 25°C | |

| LogP (Partition Coeff.) | 1.34 |

Discrepancies exist in molecular weight reporting, with one source erroneously listing 0 g/mol , while calculations based on C₉H₁₁ClO confirm 170.64 g/mol. The compound’s low boiling point suggests volatility, necessitating storage in sealed containers under inert gas .

Reactivity and Functional Group Transformations

Hydroxymethyl Group Reactivity

The primary alcohol can undergo:

-

Esterification: Reaction with acetyl chloride forms 3-(2-chloroethyl)phenylmethyl acetate.

-

Oxidation: CrO₃ or KMnO₄ may oxidize the -CH₂OH group to a carboxylic acid, though competing reactions at the chloroethyl group require careful conditions .

Chloroethyl Group Reactivity

The β-chloroethyl moiety is prone to elimination or nucleophilic substitution. In basic media, dehydrohalogenation could yield styrene derivatives, while amine nucleophiles might displace chloride to form ethylamine analogs .

Applications and Use Cases

Pharmaceutical Intermediate

Structural analogs like 3-(2-chloroethyl)phenol (CID 44298534) are intermediates in antitumor agents, suggesting potential oncological applications for the methanol derivative . The hydroxymethyl group’s versatility in prodrug synthesis further supports this .

Polymer Chemistry

Chloroethyl groups participate in radical polymerization. Copolymerizing (3-(2-Chloroethyl)phenyl)methanol with styrene could yield resins with pendant alcohol groups for ion-exchange membranes .

Patent Landscape

Chinese patent CN102603485A, while focused on biphenylmethanols, demonstrates industrial interest in similar chlorinated benzyl alcohols . Key claims include:

Analytical Characterization

Spectroscopic Data

-

IR: Expected O-H stretch at 3300 cm⁻¹, C-Cl at 750 cm⁻¹, and aromatic C=C at 1600 cm⁻¹ .

-

¹H NMR (CDCl₃): δ 7.4–7.2 (m, 4H, Ar-H), 4.6 (s, 2H, CH₂OH), 3.7 (t, 2H, CH₂Cl), 2.9 (t, 2H, CH₂) .

Chromatography

Reverse-phase HPLC (C18 column, 70:30 MeOH:H₂O) shows a retention time of 6.8 minutes .

Environmental Fate and Ecotoxicity

No biodegradation or bioaccumulation studies exist. The chloroethyl group’s persistence suggests potential environmental risks, warranting containment measures to prevent aquatic release .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume